(4-(Bis(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium hydroxide (4-(Bis(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium hydroxide
Brand Name: Vulcanchem
CAS No.: 35919-71-2
VCID: VC18404337
InChI: InChI=1S/C25H30N3.H2O/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;/h7-18H,1-6H3;1H2/q+1;/p-1
SMILES:
Molecular Formula: C25H31N3O
Molecular Weight: 389.5 g/mol

(4-(Bis(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium hydroxide

CAS No.: 35919-71-2

Cat. No.: VC18404337

Molecular Formula: C25H31N3O

Molecular Weight: 389.5 g/mol

* For research use only. Not for human or veterinary use.

(4-(Bis(4-(dimethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)dimethylammonium hydroxide - 35919-71-2

Specification

CAS No. 35919-71-2
Molecular Formula C25H31N3O
Molecular Weight 389.5 g/mol
IUPAC Name [4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydroxide
Standard InChI InChI=1S/C25H30N3.H2O/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;/h7-18H,1-6H3;1H2/q+1;/p-1
Standard InChI Key DTZKQLMCGDSBNI-UHFFFAOYSA-M
Canonical SMILES CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[OH-]

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C<sub>25</sub>H<sub>31</sub>N<sub>3</sub>O, with a molecular weight of 389.5 g/mol . Its IUPAC name, [4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium hydroxide, reflects the presence of three dimethylamino groups, a central cyclohexadienylidene backbone, and a hydroxide counterion . The structure features a delocalized π-electron system, which contributes to its stability and optical characteristics.

Table 1: Key Chemical Data

PropertyValue
CAS No.35919-71-2
Molecular FormulaC<sub>25</sub>H<sub>31</sub>N<sub>3</sub>O
Molecular Weight389.5 g/mol
IUPAC Name[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium; hydroxide

Synthesis and Stability

Synthetic Pathways

Synthesis typically involves condensation reactions between dimethylamine derivatives and aromatic aldehydes, followed by oxidation to form the conjugated system. A plausible route includes:

  • Condensation: 4-(Dimethylamino)benzaldehyde reacts with a cyclohexadienone precursor.

  • Quaternization: Treatment with methylating agents to introduce the dimethylammonium group.

  • Ion Exchange: Replacement of the original anion with hydroxide via metathesis.

Stability Considerations

The compound’s stability is influenced by its hydroxide counterion, which enhances solubility in polar solvents but may promote degradation under acidic conditions. Storage recommendations include airtight containers in cool, dry environments to prevent hydrolysis or oxidation .

Industrial and Research Applications

Dyes and Pigments

As a triarylmethane derivative, this compound exhibits intense coloration, making it suitable for textile dyes, laser pigments, and pH indicators. Its cationic nature allows for strong binding to anionic surfaces, such as fabrics or polymers .

Pharmaceutical and Biomedical Research

Structural similarities to bioactive molecules suggest potential in antifungal agents and DNA intercalators . Research is ongoing to explore its efficacy in drug delivery systems, leveraging its amphiphilic properties .

Specialty Chemicals

The compound serves as an intermediate in synthesizing surfactants, ion-selective membranes, and conductive polymers . Its ability to stabilize charges makes it valuable in electrochemical applications.

SupplierAssayFormApplications
Chemlyte Solutions99.0%LiquidR&D, commercial use
Antimex Chemical Limited99%Not specifiedPesticides, surfactants
Shandong Mopai Biotech99%Liquid/PowderActive pharmaceutical ingredients

Future Directions and Research Opportunities

Optimization of Synthesis

Developing greener synthetic routes, such as catalytic methods or solvent-free reactions, could enhance scalability and reduce environmental impact.

Exploration of Biomedical Applications

Further studies on cytotoxicity, pharmacokinetics, and target specificity are needed to evaluate its potential as an antimicrobial agent or imaging probe .

Advanced Material Development

Functionalization of the core structure could yield novel organic semiconductors or sensors responsive to environmental stimuli.

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